1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Quinoxaline derivatives have been reported to cause dna damage . This suggests that 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline may interact with its targets, leading to changes at the molecular level.
Biochemical Pathways
Given the broad spectrum of activities associated with quinoxaline derivatives , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the reported biological activities of quinoxaline derivatives , it is likely that the compound exerts effects at both the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a diketone to form the quinoxaline core . This is followed by the introduction of the phenylsulfonyl group through sulfonylation reactions, and the pentyl chain is added via alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The phenylsulfonyl and pentyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure and similar biological activities.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group but different core structures.
Pentyl-substituted quinoxalines: Quinoxaline derivatives with a pentyl chain but lacking the phenylsulfonyl group.
Uniqueness
This combination may enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-pentyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-3-9-14-23-15-24(27(25,26)16-10-5-4-6-11-16)20-19(23)21-17-12-7-8-13-18(17)22-20/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUXBOCPKRQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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